N-Isopropyltropinium
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Overview
Description
N-Isopropyltropinium is a quaternary ammonium compound with the molecular formula C11H22BrNO. It is structurally related to tropine and is known for its use as an impurity in the pharmaceutical compound ipratropium bromide. This compound is primarily utilized in the field of medicinal chemistry due to its anticholinergic properties, which make it effective in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
Mechanism of Action
Target of Action
N-Isopropyltropinium is a quaternary ammonium derivative . It is an impurity of Ipratropium, which is an Atropine-like bronchodilator . The primary target of this compound is likely to be similar to that of Ipratropium, which is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system, particularly in the airways .
Mode of Action
This compound acts as an antagonist of the muscarinic acetylcholine receptor . By blocking this receptor, it inhibits the function of the parasympathetic nervous system in the airways . This results in bronchodilation, or the widening of the airways, which can help alleviate symptoms in conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol . Its stability is hygroscopic . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve bronchodilation, given its antagonistic action on the muscarinic acetylcholine receptor . This can help alleviate symptoms in conditions like COPD and asthma by widening the airways and improving airflow .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its hygroscopic stability suggests that it may be sensitive to moisture Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its action and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropyltropinium can be synthesized through the reaction of tropine with isopropyl bromide under basic conditions. The reaction typically involves the use of a solvent such as methanol or dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature and monitored until completion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyltropinium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding secondary amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Secondary amines.
Substitution: Substituted tropinium compounds with different functional groups.
Scientific Research Applications
N-Isopropyltropinium has several applications in scientific research, including:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and analysis of ipratropium bromide.
Biology: The compound’s anticholinergic properties make it useful in studying the effects of muscarinic receptor antagonists on biological systems.
Medicine: this compound is studied for its potential therapeutic effects in treating respiratory conditions such as COPD and asthma.
Comparison with Similar Compounds
Ipratropium Bromide: A closely related compound used as a bronchodilator in the treatment of respiratory conditions.
Atropine: Another anticholinergic agent with similar pharmacological properties.
Scopolamine: A compound with anticholinergic effects used to treat motion sickness and postoperative nausea.
Uniqueness: N-Isopropyltropinium is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties compared to other anticholinergic agents. Its role as an impurity in ipratropium bromide also highlights its importance in pharmaceutical quality control .
Properties
CAS No. |
58005-18-8 |
---|---|
Molecular Formula |
C11H22BrNO |
Molecular Weight |
264.20 g/mol |
IUPAC Name |
(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide |
InChI |
InChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1/t9-,10+,11?,12?; |
InChI Key |
YKNOMJKDKYEKDF-QZIWBCHOSA-M |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)O)C.[Br-] |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-] |
Appearance |
White powder |
melting_point |
292 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-isopropyltropinium N-isopropyltropinium bromide N-isopropyltropinium chloride, ((endo,syn)-(+-))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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